molecular formula C4H3Br3O3 B12605248 4,5,6-Tribromo-1,3-dioxan-2-one CAS No. 872584-21-9

4,5,6-Tribromo-1,3-dioxan-2-one

Cat. No.: B12605248
CAS No.: 872584-21-9
M. Wt: 338.78 g/mol
InChI Key: GAXGUKYZSZQHCI-UHFFFAOYSA-N
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Description

4,5,6-Tribromo-1,3-dioxan-2-one is a chemical compound with the molecular formula C4H3Br3O3 It is a brominated derivative of 1,3-dioxan-2-one and contains three bromine atoms attached to the carbon atoms in the 4, 5, and 6 positions of the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Tribromo-1,3-dioxan-2-one typically involves the bromination of 1,3-dioxan-2-one. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable source of bromine, which reacts with the 1,3-dioxan-2-one to form the tribromo derivative .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of by-products such as cyanuric acid can improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Tribromo-1,3-dioxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4,5,6-Tribromo-1,3-dioxan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6-Tribromo-1,3-dioxan-2-one involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring can engage in cyclization and other ring-based interactions. These interactions can affect various molecular pathways, although detailed studies are required to fully elucidate the specific mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
  • 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether

Comparison

4,5,6-Tribromo-1,3-dioxan-2-one is unique due to its specific bromination pattern and the presence of the dioxane ring. In contrast, similar compounds like 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives have different structural features and bromination patterns, leading to distinct chemical properties and applications .

Properties

CAS No.

872584-21-9

Molecular Formula

C4H3Br3O3

Molecular Weight

338.78 g/mol

IUPAC Name

4,5,6-tribromo-1,3-dioxan-2-one

InChI

InChI=1S/C4H3Br3O3/c5-1-2(6)9-4(8)10-3(1)7/h1-3H

InChI Key

GAXGUKYZSZQHCI-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(=O)OC1Br)Br)Br

Origin of Product

United States

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